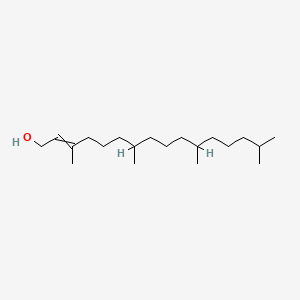

3,7,11,15-Tetramethylhexadec-2-en-1-ol

概要

説明

フィトールは、緑色植物のクロロフィルから得られる非環状ジテルペンアルコールです。 天然に存在する化合物であり、化学式はC20H40O 、モル質量は296.54 g/mol です 。 フィトールは、ビタミンEおよびK1の合成の前駆体として、また香料業界でも広く使用されています 。 化粧品、シャンプー、トイレソープ、洗剤など、さまざまな商業製品にも含まれています .

2. 製法

合成経路と反応条件: フィトールはさまざまな方法で合成できます。 一般的な方法の1つは、超音波支援抽出(UAE)条件下でエタノールを溶媒として、イトクズモなどの植物材料からフィトールを抽出することです 。 次に、粗抽出物をカラムクロマトグラフィーで精製します .

工業的製造方法: 工業的には、フィトールはしばしば、ヨモギ(Artemisia annua)からのアルテミシニンの抽出の副産物として製造されます 。 このプロセスでは、エタノールなどの強い極性溶媒を使用して、植物材料に吸着したクロロフィルを溶出します 。 クロロフィルはその後、加水分解されてフィトールが遊離されます。

準備方法

Synthetic Routes and Reaction Conditions: Phytol can be synthesized through various methods. One common method involves the extraction of phytol from plant materials such as Hydrilla verticillata using ethanol as a solvent under ultrasonic-assisted extraction (UAE) conditions . The crude extract is then purified using column chromatography .

Industrial Production Methods: In industrial settings, phytol is often produced as a by-product of the extraction of artemisinin from Artemisia annua . The process involves the use of strong polar solvents like ethanol to elute chlorophyll adsorbed on the plant material . The chlorophyll is then hydrolyzed to release phytol.

化学反応の分析

Oxidation Reactions

Phytol undergoes oxidation primarily at its hydroxyl group and allylic positions:

Research Insight : Phytol’s oxidation to phytenic acid is implicated in metabolic pathways, particularly in peroxisomal disorders where incomplete oxidation leads to phytanic acid accumulation .

Reduction Reactions

Phytol’s double bond and hydroxyl group participate in reduction processes:

Kinetic Data : Hydrogenation proceeds at 50–100°C with 1–5 atm H₂ pressure, achieving >95% yield .

Esterification and Derivatization

Phytol’s hydroxyl group readily forms esters and ethers:

Synthetic Note : Phytyl acetate synthesis is optimized at 80°C for 4 hours, yielding >85% product .

Halogenation and Electrophilic Additions

The double bond undergoes halogenation and epoxidation:

| Reaction Type | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Epoxidation | mCPBA (meta-chloroperbenzoic acid) | Epoxyphytol | Stereospecific epoxide formation, used in epoxy resin formulations. |

| Bromination | Br₂ in CCl₄ | Dibromophytol | Anti-Markovnikov addition dominates due to steric hindrance at methyl groups. |

Mechanistic Insight : Bromination occurs regioselectively at the less substituted alkene carbon due to steric crowding from methyl groups .

Stability and Reactivity Trends

科学的研究の応用

Medicinal Chemistry

Phytol has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Phytol exhibits significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported at 31.25 µg/mL for certain strains . A study indicated that phytol showed higher antibiofilm activities against Streptococcus mutans compared to other compounds .

- Antioxidant Properties : Research demonstrated that phytol possesses antioxidant capabilities, reducing oxidative stress markers in various biological systems. In vitro studies using DPPH and ABTS radical scavenging assays showed phytol's effective scavenging capacity .

Biochemical Research

Phytol's interaction with enzymes and receptors makes it a valuable compound in biochemical studies:

- Enzyme Modulation : Phytol influences enzyme activity related to metabolic pathways. Its role in modulating specific enzymes can lead to altered biochemical responses that are crucial for understanding metabolic diseases.

- Receptor Interaction : Phytol has been shown to interact with cellular receptors involved in signaling pathways, suggesting potential applications in pharmacology for targeting specific diseases.

Industrial Applications

Phytol serves as a precursor in the synthesis of various chemicals:

- Production of Vitamins : It is used as a raw material in the synthesis of vitamin K1 and vitamin E, which are essential for human health . The structural properties of phytol allow it to be transformed into these vital nutrients efficiently.

Case Study 1: Antimicrobial Effects

A comparative study on essential oils highlighted phytol's antimicrobial properties. It was found to significantly inhibit the growth of S. mutans, with an MIC of 12.5 µg/mL noted for its biofilm-forming capabilities. This property is particularly relevant for dental health applications .

Case Study 2: Antioxidant Activity

In a study assessing the antioxidant capacity of phytol, it was administered to mice and demonstrated a significant reduction in lipid peroxidation levels while increasing antioxidant enzyme activities (SOD and CAT). These findings suggest that phytol could be a candidate for developing treatments against oxidative stress-related diseases .

作用機序

フィトールは、さまざまなメカニズムを通じてその効果を発揮します。

脂質調節: フィトールとその代謝産物(フィタン酸など)は、ペルオキシソーム増殖剤活性化受容体(PPAR)を活性化することにより、脂質代謝に影響を与えます.

抗炎症作用: フィトールは、核因子κB(NF-κB)経路の調節を通じて、炎症性サイトカインの産生を阻害し、炎症を軽減することが示されています.

抗酸化作用: フィトールは、活性酸素種(ROS)を消去し、細胞を酸化ストレスから保護することにより、抗酸化作用を示します.

6. 類似の化合物との比較

フィトールは、その構造と特性においてユニークですが、他の類似の化合物と比較することができます。

フィタン酸: フィトールの代謝産物であり、同様の脂質調節作用を共有しています.

トコフェロール(ビタミンE): フィトールから合成され、抗酸化作用で知られています.

フィロキノン(ビタミンK1): フィトールから合成された別の化合物で、血液凝固に不可欠です.

フィトールは、さまざまな分野における幅広い用途と、独自の代謝経路を持つことから際立っています。

類似化合物との比較

Phytol is unique in its structure and properties, but it can be compared to other similar compounds:

Phytanic Acid: A metabolite of phytol that shares similar lipid-regulating properties.

Tocopherols (Vitamin E): Synthesized from phytol and known for their antioxidant properties.

Phylloquinone (Vitamin K1): Another compound synthesized from phytol, essential for blood clotting.

Phytol stands out due to its diverse applications in various fields and its unique metabolic pathways.

生物活性

3,7,11,15-Tetramethylhexadec-2-en-1-ol, commonly known as Phytol , is a diterpenoid alcohol with significant biological activities. This compound is derived from the chlorophyll metabolism in plants and has garnered attention for its potential therapeutic applications due to its diverse biological properties. This article reviews the biological activity of Phytol, focusing on its antimicrobial, antioxidant, and potential antiviral properties.

Chemical Structure and Properties

Phytol has the chemical formula and a molecular weight of approximately 296.54 g/mol. Its structure features a long hydrocarbon chain with a double bond and a hydroxyl group, which contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

Phytol exhibits notable antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Aspergillus niger | 62.5 |

| Candida albicans | 62.5 |

| Escherichia coli | 62.5 |

| Staphylococcus aureus | >1000 |

In a study assessing the antimicrobial activity of Phytol, it was found that none of the tested concentrations could inhibit 90% of microbial strains at levels above 1000 µg/mL, suggesting a dose-dependent effect on cell viability . The mechanism of action is believed to involve the inactivation of proteins and enzymes within microbial cells .

Antioxidant Activity

Phytol has demonstrated significant antioxidant capabilities through various assays:

- DPPH Scavenging Activity : At a concentration of 7.2 µg/mL, Phytol exhibited a scavenging capacity of approximately 59.89%.

- ABTS Scavenging Activity : Similar results were observed with ABTS, where Phytol showed a scavenging capacity of about 62.79%.

In vivo studies using Saccharomyces cerevisiae indicated that Phytol can protect against oxidative stress by enhancing superoxide dismutase (SOD) and catalase (CAT) activities while reducing lipid peroxidation levels . These findings support its potential as a therapeutic agent for oxidative stress-related diseases.

Antibiofilm Activity

Recent research highlights Phytol's ability to inhibit biofilm formation in Streptococcus mutans, a key bacterium involved in dental caries. The compound demonstrated effective antibiofilm activity at a lower MIC of 12.5 µg/mL, significantly outperforming other tested phytochemicals . This suggests that Phytol could be beneficial in oral health applications.

Potential Antiviral Activity

Phytol's antiviral potential has been explored against SARS-CoV-2. Molecular docking studies revealed that Phytol binds effectively to several target proteins associated with the virus, exhibiting stronger binding affinities than standard antiviral drugs like Chloroquine and Interferon α-2b . This positions Phytol as a candidate for further research in antiviral drug development.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of Phytol on skin cells and various microbial strains, concluding that while it possesses antimicrobial properties, it also shows low toxicity to mammalian cells .

- Antioxidant Effects : Another investigation into its antioxidant capacity revealed that Phytol could significantly reduce oxidative markers in mouse models, indicating its protective role against oxidative damage .

特性

IUPAC Name |

(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTWFXYSPFMFNR-PYDDKJGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCC/C(=C/CO)/C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040586 | |

| Record name | Phytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to yellow viscous liquid; Faint floral aroma | |

| Record name | Phytol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E,Z)-Phytol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1810/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

202.00 to 204.00 °C. @ 10.00 mm Hg | |

| Record name | Phytol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Phytol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E,Z)-Phytol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1810/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.847-0.863 | |

| Record name | (E,Z)-Phytol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1810/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

150-86-7 | |

| Record name | Phytol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trans-phytol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-, (2E,7R,11R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-(7R,11R)-3,7,11,15-tetramethylhexadec-2-ene-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7,11,15-tetramethylhexadec-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZQ4XE15TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Phytol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。